![molecular formula C15H21B B1232103 9-Benzyl-9-borabicyclo[3.3.1]nonane CAS No. 53317-09-2](/img/structure/B1232103.png)
9-Benzyl-9-borabicyclo[3.3.1]nonane
Overview
Description
9-Benzyl-9-borabicyclo[3.3.1]nonane (CAS 53317-09-2), also known as B-Benzyl-9-BBN, is an organoboron compound with the molecular formula C₁₅H₂₁B and a molecular weight of 212.14 g/mol . It belongs to the class of boronic acids and organometallic reagents, widely used in organic synthesis for hydroboration reactions due to its steric bulk and regioselectivity. The bicyclo[3.3.1]nonane framework provides a rigid structure, enhancing its stability and reactivity in cross-coupling and reduction reactions .
Preparation Methods
Synthetic Routes to 9-Benzyl-9-BBN
Direct Alkylation of 9-BBN with Benzyl Fluorides
The most documented method involves reacting 9-BBN dimer with benzyl fluorides under anhydrous conditions. A representative procedure from Guo et al. (2019) outlines the following steps :
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Reagents and Conditions :
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9-BBN dimer (0.025 mmol), benzyl fluoride (0.05 mmol), and arene nucleophile (0.2 mL) in CH₂Cl₂ (0.4 mL total volume).
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Room temperature, inert nitrogen atmosphere (O₂ < 0.5 ppm).
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Reaction monitored by ¹⁹F NMR until completion (10 minutes to 24 hours).
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Work-Up :
Key Data :
Benzyl Fluoride Substituent | Reaction Time | Yield (%) |
---|---|---|
4-tert-Butyl | 10 min | 95 |
3-Methoxy | 12 hr | 90 |
4-Trifluoromethyl | 30 min | 92 |
This method leverages the electrophilic activation of benzyl fluorides by 9-BBN, forming fluoroborate intermediates that subsequently transfer the benzyl group to arenes .
Mechanistic Insights
Intermediate Characterization
Multinuclear NMR studies reveal transient fluoroborate species (δ¹¹B = 27.8 ppm) and 9-F-BBN (δ¹¹B = 63.9 ppm) during the reaction . Hydrogen gas evolution, detected via ¹H/²H NMR, corroborates a borane-mediated C–F bond activation mechanism (Scheme 1) :
Scheme 1 : Proposed Mechanism
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C–F Activation : 9-BBN abstracts fluoride from benzyl fluoride, generating a benzyl cation and [9-BBN-F]⁻.
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Arene Benzylation : The cation reacts with arenes, forming diarylmethanes.
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Borane Regeneration : [9-BBN-F]⁻ eliminates HF, regenerating 9-BBN and releasing H₂.
Optimization Strategies
Solvent and Additive Effects
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Solvent : Dichloromethane (CH₂Cl₂) outperforms toluene or THF due to superior solubility of intermediates .
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Additives : Lewis acids (e.g., AlCl₃) accelerate rates but reduce selectivity by promoting side reactions .
Stoichiometry and Temperature
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9-BBN Loading : Substoichiometric amounts (0.5 equiv) suffice for complete conversion, minimizing borane waste .
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Temperature : Room temperature (20–25°C) balances reaction rate and byproduct suppression .
Functional Group Tolerance
The methodology accommodates electron-donating (e.g., -OMe) and withdrawing groups (e.g., -CF₃), as demonstrated by yields exceeding 90% in all cases . Halogenated benzyl fluorides (e.g., 4-Br) require extended reaction times (30–60 minutes) but remain compatible .
Practical Considerations
Scalability
Gram-scale syntheses (e.g., 10 mmol benzyl fluoride) maintain efficiency, with isolated yields >90% after column chromatography .
Applications in Organic Synthesis
9-Benzyl-9-BBN serves as a precursor for:
Scientific Research Applications
Organic Synthesis
Hydroboration Reactions
9-BBN is primarily employed in hydroboration reactions, where it facilitates the addition of boron to alkenes and alkynes. This process is crucial for the formation of organoboranes, which can be further transformed into alcohols through oxidation.
Friedel-Crafts Benzylation
One of the notable applications of 9-BBN is in the Friedel-Crafts benzylation of arenes using benzyl fluorides as substrates. This method allows for the synthesis of 1,1-diarylmethanes with yields reaching up to 98% under mild conditions. The reaction mechanism involves the activation of C-F bonds, which are typically inert, thus expanding the scope of electrophilic aromatic substitution reactions .
Reduction Reactions
9-BBN serves as a mild reagent for the reduction of various functional groups, including carbonyl compounds and acid chlorides. It can reductively cleave cyclic acetals and ketals to yield monobenzylated 1,2-diols, showcasing its versatility in transforming complex molecules into simpler alcohols .
Material Science
Catalysis
In material science, 9-BBN has been utilized as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane. This application highlights its role in catalyzing reactions that are typically metal-dependent, thereby providing an environmentally friendly alternative.
Medicinal Chemistry
Although specific biological activities of 9-benzyl-9-borabicyclo[3.3.1]nonane are not extensively documented, organoboranes have been studied for their potential cytotoxicity against certain cancer cell lines. They may also serve as intermediates in the synthesis of biologically active compounds through functionalization reactions .
Case Study: Friedel-Crafts Benzylation
- Objective: To synthesize 1,1-diarylmethanes from arenes.
- Methodology: The reaction was carried out under inert conditions using benzyl fluorides and 9-BBN as a mediator.
- Results: High yields (up to 98%) were obtained with various arenes, demonstrating functional group tolerance and effectiveness in activating inert C-F bonds.
Experimental Findings: Hydroboration Kinetics
Research indicates that the kinetics of hydroboration with 9-BBN exhibit unique characteristics depending on the reactivity of the alkene involved. For instance:
- More reactive alkenes follow first-order kinetics in 9-BBN.
- Less reactive alkenes display three-halves-order kinetics, suggesting a complex mechanism that may involve dimerization or oligomerization during the reaction process .
Comparison with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
9-Borabicyclo[3.3.1]nonane | Bicyclic organoborane | Common hydroboration reagent |
B-Di-n-butyl-9-borabicyclo[3.3.1]nonane | Bicyclic organoborane | Used in selective reductions |
B-Benzylboronic acid | Boronic acid | Utilized in cross-coupling reactions |
Tri-n-butylborane | Linear organoborane | Primarily used in hydroboration |
Mechanism of Action
The mechanism of action of 9-Benzyl-9-borabicyclo[3.3.1]nonane involves its role as a hydroboration reagent. The compound adds across double bonds in alkenes, forming organoboranes. This process is highly regioselective, favoring the formation of terminal alcohols upon oxidative cleavage. The compound’s reactivity is attributed to the presence of a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Comparison with Similar Compounds
Comparison with Other 9-Substituted Borabicyclo[3.3.1]nonane Derivatives
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences among 9-substituted borabicyclo[3.3.1]nonane derivatives:
Key Observations :
- Substituent Effects : The benzyl group in 9-Benzyl-9-BBN enhances steric bulk compared to smaller substituents like chloro or methoxy, influencing its selectivity in hydroboration .
- Reactivity: Chloro and methoxy derivatives exhibit higher electrophilicity, making them reactive intermediates in organometallic transformations .
- Bridged Systems : The butanediyl-bridged 9-BBN dimer acts as a bidentate ligand, enabling coordination chemistry applications .
Comparison with Heteroatom Analogous Bicyclo[3.3.1]nonane Systems
Sulfur, Selenium, and Nitrogen Derivatives
The substitution of boron with sulfur, selenium, or nitrogen alters reactivity and biological activity:
Key Observations :
- Reactivity : Selenium derivatives exhibit superior anchimeric assistance, accelerating nucleophilic substitutions by >100x compared to sulfur or nitrogen analogs .
- Toxicity: Selenabicyclo compounds (e.g., 2,6-dipyridinium derivatives) are non-toxic and used as metabolic correctors during vaccination .
Application Comparison
Biological Activity
9-Benzyl-9-borabicyclo[3.3.1]nonane (9-BBN) is a boron-containing compound that has garnered attention for its unique chemical properties and biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in organic synthesis and medicinal chemistry.
Chemical Structure and Properties
9-BBN has the molecular formula and features a bicyclic structure that contributes to its reactivity in hydroboration reactions. The presence of the boron atom allows it to act as a Lewis acid, facilitating various chemical transformations.
The biological activity of 9-BBN primarily stems from its ability to participate in hydroboration reactions, which are crucial for the synthesis of alcohols, amines, and other functional groups. Its interaction with enzymes and substrates can lead to significant biochemical transformations.
- Hydroboration Reactions : 9-BBN is widely used as a reagent in hydroboration, where it adds across double bonds to form organoboranes, which can be subsequently oxidized to alcohols. This reaction is particularly valuable in organic synthesis for creating complex molecules from simpler precursors.
- Enzyme Interaction : The compound has shown potential interactions with various enzymes, enhancing reaction rates and selectivity in biochemical pathways. For instance, studies indicate that 9-BBN can modulate enzymatic activity by altering substrate availability or enzyme conformation .
Case Studies
Several studies highlight the biological implications of 9-BBN:
- Study on Hydroboration Efficiency : A study demonstrated that 9-BBN serves as an efficient catalyst for the hydroboration of aldehydes over ketones, showcasing its selectivity and effectiveness in synthetic applications .
- Pharmacological Potential : Research has indicated that derivatives of 9-BBN may exhibit pharmacological properties, including anti-inflammatory and anti-cancer activities. These findings suggest potential therapeutic applications that merit further investigation .
Applications in Organic Synthesis
The versatility of 9-BBN extends beyond simple hydroboration:
- Chiral Reducing Agent : 9-BBN has been employed as a chiral reducing agent, providing high enantioselectivity in the reduction of ketones to alcohols. This application is crucial for synthesizing optically active compounds used in pharmaceuticals .
- Catalyst for Complex Reactions : Recent advancements have illustrated its role as a metal-free catalyst in various organic transformations, including the monohydroboration of carbodiimides, expanding its utility in synthetic chemistry .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
B-Benzyl-9-BBN has been demonstrated as an effective boronate partner in Suzuki-Miyaura coupling reactions. In studies by researchers at the University of Toronto, this reagent was used to couple aryl/heteroaryl halides and triflates under palladium catalysis, producing methylene-linked biaryl compounds in high yields (up to 95%) . The reaction proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by transmetallation with B-Benzyl-9-BBN and reductive elimination to form the biaryl product.
Key Reaction Features:
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Catalysts: Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand
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Reaction conditions: THF or dioxane, 80–100°C
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Substrate scope: Activated, deactivated, and sterically hindered aryl halides
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Yield: 85–95% for aryl bromides/chlorides, 70–85% for triflates
Friedel–Crafts Benzylation
While 9-BBN itself is not directly involved in Friedel–Crafts alkylation, its derivatives such as B-Benzyl-9-BBN can mediate related C–F bond activation. For example, 9-BBN dimer facilitates the benzylation of arenes with benzyl fluorides under mild conditions (room temperature, 10–60 minutes) . This reaction generates 1,1-diarylmethanes in excellent yields (up to 98%) , with tolerance to functional groups like nitro, methoxy, and carbonyl.
Reaction Mechanism:
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Activation of benzyl fluoride via B–F bond formation with 9-BBN
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Generation of a benzyl cation intermediate
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Electrophilic aromatic substitution on the arene nucleophile
Reduction Chemistry
The parent compound, 9-BBN, is well-known for its mild reducing properties. While B-Benzyl-9-BBN has not been extensively studied in this context, related boranes demonstrate chemoselective reduction of carbonyl compounds, amides, and lactams. For example:
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Amide reductions: 9-BBN reduces amides to amines without requiring additional reagents, achieving >90% conversion under reflux conditions
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Lactam reductions: Secondary lactams (e.g., oxindole) yield aromatic amines (e.g., indole) in 80% yield
Relevance to B-Benzyl-9-BBN: The steric bulk of the benzyl group may enhance regioselectivity in reductions, though experimental data is limited.
Hydroboration and Functionalization
The hydroboration-oxidation pathway of 9-BBN derivatives introduces a boron atom to alkenes, enabling subsequent functionalization. For example:
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Terminal alkene hydroboration: Produces anti-Markovnikov alcohols upon oxidation
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Enone hydrofunctionalization: Combines 1,4-hydroboration with transborylation to reduce enones to allylic alcohols
Relevance to B-Benzyl-9-BBN: The benzyl substituent may influence regioselectivity or stability in such reactions, though specific studies are needed.
Physical and Analytical Data
Property | Value | Source |
---|---|---|
Molecular weight | C₉H₁₅B (122.016 g/mol) | |
Melting point | 424–425 K (151–152°C) | |
Boiling point (0.016 bar) | 468 K (195°C) | |
NMR (¹¹B) | δ = +27 ppm (9-BBN dimer) |
Mechanistic Insights
Recent studies highlight the role of B–O/B–H transborylation in catalytic cycles. For example, in alkene reductions:
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Dimer dissociation: (9-BBN)₂ → 2 9-BBN
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Hydroboration: Alkene + 9-BBN → alkylborane
This mechanism minimizes catalyst loading while maintaining high yields .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 9-Benzyl-9-borabicyclo[3.3.1]nonane, and what precautions are necessary during preparation?
- Methodology : The compound is typically synthesized via alkylation of the 9-BBN dimer. A procedure involves reacting 9-borabicyclo[3.3.1]nonane dimer with 1 equivalent of benzyl chloride or benzyl derivatives under inert atmosphere (N₂ or Ar). The reaction is stirred at 50–60°C for 1–2 hours, followed by solvent removal under reduced pressure .
- Precautions : Due to its pyrophoric nature, handle in a glovebox or Schlenk line. Use dry, deoxygenated solvents (e.g., THF) and avoid exposure to moisture .
Q. What spectroscopic techniques are effective for characterizing this compound?
- ¹H and ¹³C NMR : Structural rigidity from the bicyclic framework causes signal overlap in NMR spectra, complicating assignments. Use high-field NMR (≥400 MHz) and 2D experiments (COSY, HSQC) to resolve signals .
- FT-IR : A strong absorption band near 1567 cm⁻¹ confirms the presence of the boracyclic B–H–B bridge .
Q. What are the key physicochemical properties of this compound?
Property | Value | Reference |
---|---|---|
Molecular Weight | 212.14 g/mol | |
Density | 0.94 g/cm³ | |
Boiling Point | 320.6°C (760 mmHg) | |
Flash Point | 147.7°C |
Advanced Research Questions
Q. How does the exocyclic B–C bond in 9-Benzyl-9-BBN influence its reactivity compared to endocyclic bonds?
- The exocyclic B–C bond is more reactive due to reduced steric hindrance and electronic effects from the bicyclic framework. This enables selective hydroboration of alkenes and cross-coupling reactions, whereas endocyclic bonds remain inert under mild conditions .
Q. What strategies resolve contradictions in reported yields for 9-BBN derivative syntheses?
- Key Variables :
- Solvent Purity : Trace moisture reduces yields; use rigorously dried solvents.
- Stoichiometry : Excess benzylating agent (1.2–1.5 eq.) improves conversion .
- Temperature : Higher temperatures (≥50°C) accelerate alkylation but may promote side reactions with sensitive substrates .
Q. How does the choice of synthetic route impact the stability of 9-Benzyl-9-BBN?
- Routes using THF-BH₃ produce less stable products due to residual THF, which destabilizes the dimer via dissociation. In contrast, methods using tetraalkyldiboranes yield air-stable crystals (m.p. 157°C) .
Q. What catalytic applications exploit 9-BBN derivatives, and how is selectivity achieved?
- Applications : 9-Methoxy-9-BBN acts as a co-catalyst in indium-catalyzed allylations and Suzuki-Miyaura couplings. Selectivity arises from the steric bulk of the bicyclic framework, which directs regioselective boron addition to less hindered sites .
Q. Methodological Considerations
Q. How to mitigate challenges in isolating 9-Benzyl-9-BBN from reaction mixtures?
- Purification : Use column chromatography with neutral alumina (eluent: hexane/EtOAc 9:1) or vacuum distillation (for high-boiling derivatives). Avoid aqueous workup due to hydrolysis risks .
Q. What computational methods support mechanistic studies of 9-BBN-mediated reactions?
- DFT calculations (e.g., B3LYP/6-31G*) model transition states in hydroboration and cross-coupling, revealing how bicyclic geometry lowers activation barriers .
Q. Safety and Handling
Q. What are the critical safety protocols for handling 9-Benzyl-9-BBN?
Properties
IUPAC Name |
9-benzyl-9-borabicyclo[3.3.1]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21B/c1-2-6-13(7-3-1)12-16-14-8-4-9-15(16)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRBNRFCRAJXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399960 | |
Record name | 9-benzyl-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53317-09-2 | |
Record name | 9-benzyl-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53317-09-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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